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Introduction
The landscape of schizophrenia treatment has been shaped by both successful and

unsuccessful drug development programs. While approved antipsychotics have provided

significant relief for many patients, a substantial number of promising candidates have been

abandoned during clinical research. These discontinued agents, despite their ultimate failure to

reach the market, represent a wealth of scientific knowledge. Understanding the reasons for

their failure—be it due to lack of efficacy, unforeseen adverse effects, or unfavorable

pharmacokinetic profiles—can provide invaluable lessons for future drug discovery and

development in schizophrenia. This in-depth technical guide explores the core aspects of

several notable abandoned antipsychotic drugs, presenting key quantitative data, detailed

experimental methodologies, and the underlying biological pathways.

Abandoned Antipsychotic Drug Candidates: An
Overview
The following sections detail specific abandoned antipsychotic drugs, focusing on their

mechanism of action, the reasons for their discontinuation, and the quantitative outcomes of

their key clinical trials.

Flumezapine: The Hepatotoxic Analog
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Flumezapine, a thienobenzodiazepine derivative structurally similar to olanzapine, was

investigated for the treatment of schizophrenia. Its development was halted due to significant

safety concerns, primarily liver and muscle toxicity.

Reason for Abandonment: Flumezapine failed in early clinical trials due to unacceptable levels

of toxicity. Specifically, it was associated with elevations in plasma creatine phosphokinase

(CPK) and the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT). It

was also reported to induce extrapyramidal symptoms (EPS).

Mechanism of Action: Similar to other antipsychotics of its class, Flumezapine's therapeutic

effects were thought to be mediated through antagonism of dopamine D2 and serotonin 5-

HT2A receptors.

No detailed quantitative data from the clinical trials of Flumezapine are publicly available due

to its early-stage discontinuation.

Glycine Transporter-1 (GlyT1) Inhibitors: The Case of
Iclepertin (BI 425809)
Iclepertin was a potent and selective inhibitor of the glycine transporter-1 (GlyT1), aiming to

enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels.

The rationale was to address the cognitive impairment associated with schizophrenia (CIAS).

Reason for Abandonment: The Phase III clinical trial program for iclepertin, known as

CONNEX, failed to meet its primary and key secondary endpoints. There were no statistically

significant improvements in cognition or functioning compared to placebo.

Mechanism of Action: By inhibiting GlyT1, iclepertin was designed to increase the

concentration of the NMDA receptor co-agonist glycine in the synaptic cleft, thereby

potentiating glutamatergic neurotransmission.

Study Design: Three replicate, randomized, double-blind, placebo-controlled, parallel-group

Phase III trials.[1][2][3]

Participants: Adults (18-50 years old) with a diagnosis of schizophrenia (DSM-5), who were

clinically stable on their current antipsychotic medication for at least 12 weeks.[1][3][4]
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Intervention: Patients were randomized 1:1 to receive either 10 mg of iclepertin or placebo

once daily for 26 weeks, as an adjunct to their ongoing antipsychotic treatment.[1][3]

Primary Endpoint: Change from baseline in the Measurement and Treatment Research to

Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB)

overall composite T-score at week 26.[1][2][3]

Key Secondary Endpoints: Change from baseline in the Schizophrenia Cognition Rating

Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool

(VRFCAT) total score.[1][2][3]

Endpoint
Iclepertin (10
mg)

Placebo p-value Outcome

Change from

Baseline in

MCCB Overall

Composite T-

score

Not Statistically

Significant

Not Statistically

Significant
>0.05

Failed to meet

primary endpoint

Change from

Baseline in

SCoRS Total

Score

Not Statistically

Significant

Not Statistically

Significant
>0.05

Failed to meet

key secondary

endpoint

Change from

Baseline in

VRFCAT Total

Score

Not Statistically

Significant

Not Statistically

Significant
>0.05

Failed to meet

key secondary

endpoint

Detailed numerical data from the CONNEX trials have not been fully published.

Metabotropic Glutamate Receptor 2/3 (mGluR2/3)
Agonists: The Story of Pomaglumetad Methionil
(LY2140023)
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Pomaglumetad methionil was a pro-drug of an mGluR2/3 agonist, representing a novel, non-

dopaminergic approach to treating schizophrenia by modulating glutamate neurotransmission.

Reason for Abandonment: Development was terminated during Phase III after an independent

futility analysis of the HBBN study concluded that the trial was unlikely to meet its primary

efficacy endpoint.[5][6] Prior Phase II and III studies also failed to consistently demonstrate

efficacy over placebo.[6][7]

Mechanism of Action: As an agonist at presynaptic mGluR2 and mGluR3, pomaglumetad was

expected to reduce excessive glutamate release in brain regions implicated in the

pathophysiology of schizophrenia.

Study Design: A pivotal Phase III, randomized, double-blind, placebo-controlled trial.[5][6]

Participants: Patients with an acute exacerbation of schizophrenia.[7]

Intervention: The specific dosing regimens for the HBBN study are not detailed in the

available public information. Previous studies evaluated doses of 40 mg and 80 mg twice

daily.[7][8]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the

Positive and Negative Syndrome Scale (PANSS) total score.[7]

Specific quantitative data from the pivotal HBBN study is not publicly available. However,

results from an earlier Phase II study (H8Y-MC-HBBM) are presented below.[8]

Endpoint
Pomaglume
tad (40 mg
BID)

Pomaglume
tad (80 mg
BID)

Risperidone
(Active
Control)

Placebo Outcome

Change from

Baseline in

PANSS Total

Score

No significant

difference

from placebo

No significant

difference

from placebo

Significant

improvement

vs. placebo

-

Failed to

meet primary

endpoint

An exploratory analysis of five placebo-controlled trials suggested a potential treatment

response in patients early in their disease (≤3 years) or those previously treated with dopamine
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D2 receptor antagonists.[8]

Serotonin 5-HT2A Receptor Inverse Agonists for
Negative Symptoms: The Case of Pimavanserin
Pimavanserin, a selective 5-HT2A receptor inverse agonist, was investigated as an adjunctive

treatment for the predominant negative symptoms of schizophrenia.

Reason for Abandonment: The Phase III ADVANCE-2 trial did not meet its primary endpoint,

failing to show a statistically significant improvement in negative symptoms compared to

placebo.[9][10]

Mechanism of Action: Pimavanserin acts as an inverse agonist at the 5-HT2A receptor, a

mechanism distinct from the dopamine D2 receptor antagonism of most antipsychotics. This

was hypothesized to specifically target the pathophysiology underlying negative symptoms.

Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter, Phase

III trial.[9][11][12]

Participants: 454 adult patients (18-55 years) with predominant negative symptoms of

schizophrenia who had achieved control of positive symptoms with their ongoing

antipsychotic treatment.[9][12]

Intervention: Patients received a fixed dose of 34 mg of pimavanserin or placebo once daily,

in addition to their stable antipsychotic medication.[9][12]

Primary Endpoint: Change from baseline to week 26 on the Negative Symptom Assessment-

16 (NSA-16) total score.[9][11][12]

Key Secondary Endpoint: Change from baseline to week 26 for the Clinical Global

Impression-Schizophrenia Scale-Severity (CGI-SCH-S) negative symptom score.[9][12]
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Endpoint
Pimavanser
in (34 mg)

Placebo p-value
Effect Size
(Cohen's d)

Outcome

Change from

Baseline in

NSA-16 Total

Score

-11.8 -11.1 0.4825 0.07

Failed to

meet primary

endpoint

Trace Amine-Associated Receptor 1 (TAAR1) Agonists:
Ulotaront (SEP-363856) and Ralmitaront (RG7906)
Ulotaront and Ralmitaront are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a

novel target for the treatment of psychosis that modulates dopamine, serotonin, and glutamate

signaling.

Reason for Abandonment:

Ulotaront: The Phase III DIAMOND 1 and 2 trials failed to meet their primary endpoint, with

no statistically significant difference in the reduction of PANSS total scores compared to

placebo. A high placebo response was noted as a potential confounding factor.[13][14]

Ralmitaront: Development was discontinued in Phase II due to a lack of efficacy.[15][16]

Mechanism of Action: TAAR1 agonists are thought to exert their antipsychotic effects by

reducing the firing of dopaminergic and serotonergic neurons and increasing glutamatergic

transmission, without directly blocking D2 or 5-HT2A receptors.[17]

Study Design: Two multicenter, randomized, double-blind, parallel-group, fixed-dose, 6-week

Phase III trials.[18][19]

Participants: Acutely psychotic adults with schizophrenia. DIAMOND 1 enrolled 435 patients,

and DIAMOND 2 enrolled 464 patients.[19]

Intervention:

DIAMOND 1: Ulotaront 50 mg/day or 75 mg/day versus placebo.[19]
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DIAMOND 2: Ulotaront 75 mg/day or 100 mg/day versus placebo.[19]

Primary Endpoint: Change from baseline in PANSS total score at Week 6.[19]

DIAMOND 1

Endpoint
Ulotaront (50
mg/day)

Ulotaront (75
mg/day)

Placebo Outcome

Change from

Baseline in

PANSS Total

Score (LS Mean)

-16.9 -19.6 -19.3
Failed to meet

primary endpoint

DIAMOND 2

Endpoint
Ulotaront (75
mg/day)

Ulotaront (100
mg/day)

Placebo Outcome

Change from

Baseline in

PANSS Total

Score (LS Mean)

-16.4 -18.1 -14.3
Failed to meet

primary endpoint

Quantitative data for Ralmitaront's Phase II trials are not extensively published.

Signaling Pathways and Experimental Workflows
Glycine Transporter-1 (GlyT1) Inhibition Signaling
Pathway
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Caption: GlyT1 Inhibition by Iclepertin

mGluR2/3 Agonism Signaling Pathway
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5-HT2A Inverse Agonism Signaling Pathway
Caption: 5-HT2A Inverse Agonism by Pimavanserin
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TAAR1 Agonism Signaling Pathway
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Caption: TAAR1 Agonism by Ulotaront/Ralmitaront

Conclusion and Future Directions
The discontinuation of these antipsychotic drug candidates, while disappointing, has provided

the scientific community with crucial insights. The failure of flumezapine underscores the

importance of thorough preclinical toxicology. The negative results for iclepertin and

pomaglumetad methionil highlight the complexities of targeting the glutamatergic system in

schizophrenia and suggest that patient stratification may be necessary for future trials of similar

agents. The lack of efficacy of pimavanserin for negative symptoms indicates that 5-HT2A

inverse agonism alone may not be sufficient to address this challenging domain of the illness.

Finally, the setbacks for the TAAR1 agonists, ulotaront and ralmitaront, potentially due to high

placebo response rates in clinical trials, emphasize the need for innovative trial designs and a

better understanding of the natural course of symptoms in schizophrenia.

Future research in antipsychotic drug development should focus on:

Novel Targets: Exploring pathways beyond the dopaminergic and serotonergic systems.

Personalized Medicine: Identifying biomarkers to predict treatment response and stratify

patient populations.

Improved Clinical Trial Design: Developing strategies to mitigate high placebo response

rates and more accurately assess efficacy, particularly for negative and cognitive symptoms.
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Combination Therapies: Investigating the potential of combining drugs with different

mechanisms of action to achieve broader symptom control.

By learning from these past failures, the field can continue to advance towards the

development of more effective and safer treatments for individuals living with schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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